![molecular formula C17H44N10O B13747907 2,5,8,11-Tetraazatridecanamide, 13-amino-N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]- CAS No. 21509-92-2](/img/structure/B13747907.png)
2,5,8,11-Tetraazatridecanamide, 13-amino-N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
13-AMINO-N-[2-[[2-[[2-[(2-AMINOETHYL)AMINO]ETHYL]AMINO]ETHYL]AMINO]ETHYL]-2,5,8,11-TETRAAZATRIDECANAMIDE is a complex organic compound characterized by multiple amine groups and a tetraazatricane backbone. This compound is notable for its extensive use in various scientific research fields due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 13-AMINO-N-[2-[[2-[[2-[(2-AMINOETHYL)AMINO]ETHYL]AMINO]ETHYL]AMINO]ETHYL]-2,5,8,11-TETRAAZATRIDECANAMIDE typically involves a multi-step process:
Initial Formation of Intermediate Amines: The process begins with the reaction of ethylenediamine with excess ethylene oxide under controlled temperature and pressure to form intermediate amines.
Sequential Amination: These intermediate amines undergo sequential amination reactions with additional ethylenediamine and other amine donors to extend the polyamine chain.
Final Amidation: The final step involves the amidation of the extended polyamine chain with a suitable carboxylic acid derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Utilizing batch reactors for controlled addition of reagents and precise temperature management.
Purification: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.
化学反応の分析
Types of Reactions
13-AMINO-N-[2-[[2-[[2-[(2-AMINOETHYL)AMINO]ETHYL]AMINO]ETHYL]AMINO]ETHYL]-2,5,8,11-TETRAAZATRIDECANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Halogenated compounds; reactions are carried out in polar solvents under reflux conditions.
Major Products Formed
Oxidation: Formation of amine oxides and other oxidized derivatives.
Reduction: Formation of reduced amine derivatives with lower oxidation states.
Substitution: Formation of substituted amine derivatives with various functional groups.
科学的研究の応用
13-AMINO-N-[2-[[2-[[2-[(2-AMINOETHYL)AMINO]ETHYL]AMINO]ETHYL]AMINO]ETHYL]-2,5,8,11-TETRAAZATRIDECANAMIDE has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a probe for investigating cellular processes.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent and in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 13-AMINO-N-[2-[[2-[[2-[(2-AMINOETHYL)AMINO]ETHYL]AMINO]ETHYL]AMINO]ETHYL]-2,5,8,11-TETRAAZATRIDECANAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple amine groups allow it to form stable complexes with metal ions and other biomolecules, modulating their activity and function. This interaction can influence various biochemical pathways, leading to its observed effects in biological systems.
類似化合物との比較
Similar Compounds
Ethylenediamine: A simpler diamine with two amine groups, used in similar applications but with less complexity.
Triethylenetetramine: Contains four amine groups and is used in coordination chemistry and as a chelating agent.
Tetraethylenepentamine: Similar structure with five amine groups, used in industrial applications and as a curing agent for epoxy resins.
Uniqueness
13-AMINO-N-[2-[[2-[[2-[(2-AMINOETHYL)AMINO]ETHYL]AMINO]ETHYL]AMINO]ETHYL]-2,5,8,11-TETRAAZATRIDECANAMIDE is unique due to its extended polyamine chain and multiple functional groups, providing enhanced reactivity and versatility in various applications compared to simpler amines.
特性
CAS番号 |
21509-92-2 |
|---|---|
分子式 |
C17H44N10O |
分子量 |
404.6 g/mol |
IUPAC名 |
1,3-bis[2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethyl]urea |
InChI |
InChI=1S/C17H44N10O/c18-1-3-20-5-7-22-9-11-24-13-15-26-17(28)27-16-14-25-12-10-23-8-6-21-4-2-19/h20-25H,1-16,18-19H2,(H2,26,27,28) |
InChIキー |
CJHLBUPFEOHCOQ-UHFFFAOYSA-N |
正規SMILES |
C(CNCCNCCNCCNC(=O)NCCNCCNCCNCCN)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![tert-butyl N-[3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propyl]carbamate](/img/structure/B13747834.png)


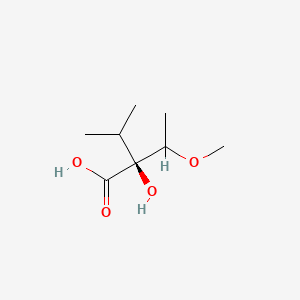
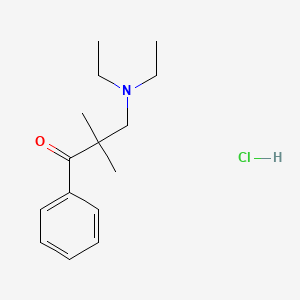
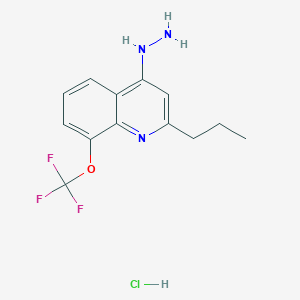
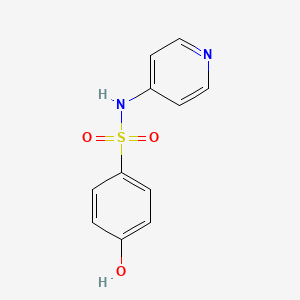
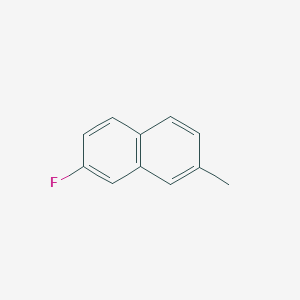
![Exo-2-chloro-5-oxo-bicyclo[2.2.1]heptane-syn-7-carboxylic acid](/img/structure/B13747873.png)

![1-[(Dibenzylamino)methyl]cyclopropan-1-ol;hydrochloride](/img/structure/B13747888.png)
